molecular formula C16H14N2S B12310395 6-Methyl-2-(m-tolyl)quinazoline-4-thiol

6-Methyl-2-(m-tolyl)quinazoline-4-thiol

Cat. No.: B12310395
M. Wt: 266.4 g/mol
InChI Key: HDTIUDJPGAIHOA-UHFFFAOYSA-N
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Description

6-Methyl-2-(m-tolyl)quinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features a quinazoline core with a methyl group at the 6th position, a m-tolyl group at the 2nd position, and a thiol group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(m-tolyl)quinazoline-4-thiol typically involves the reaction of 2-amino benzyl amine with various reagents. One common method includes the use of di-tert-butyl dicarbonate in acetonitrile, followed by stirring at room temperature for 12 hours . Another approach involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloro acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(m-tolyl)quinazoline-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The methyl and m-tolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinazoline derivatives.

Scientific Research Applications

6-Methyl-2-(m-tolyl)quinazoline-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(m-tolyl)quinazoline-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The quinazoline core can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(m-tolyl)quinazoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

6-methyl-2-(3-methylphenyl)-1H-quinazoline-4-thione

InChI

InChI=1S/C16H14N2S/c1-10-4-3-5-12(8-10)15-17-14-7-6-11(2)9-13(14)16(19)18-15/h3-9H,1-2H3,(H,17,18,19)

InChI Key

HDTIUDJPGAIHOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)C

Origin of Product

United States

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